What are the physical and chemical properties of Bromoacetyl chloride?
What are the physical and chemical properties of Bromoacetyl chloride?
An in-depth exploration of the physical, chemical, and reactive properties of bromoacetyl chloride, tailored for its application in scientific research and drug development.
Bromoacetyl chloride (C₂H₂BrClO) is a highly reactive, bifunctional chemical compound widely utilized in organic synthesis. Its dual reactivity, stemming from the presence of both an acyl chloride and an α-bromo group, makes it a valuable reagent for the introduction of the bromoacetyl moiety into a diverse range of molecules. This technical guide provides a detailed overview of its properties, synthesis, and reactivity, with a focus on its applications in the pharmaceutical and life sciences sectors.
Physical Properties
Bromoacetyl chloride is a colorless to pale yellow liquid with a sharp, pungent odor. It is a dense liquid that is highly corrosive and lachrymatory. Due to its reactivity with water, it must be handled with care in a moisture-free environment. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 22118-09-8 | [1][2] |
| Molecular Formula | C₂H₂BrClO | [1][3] |
| Molecular Weight | 157.39 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Sharp, pungent | [4][5] |
| Boiling Point | 127-128 °C | [6] |
| Density | 1.89 g/mL at 20 °C | [6] |
| Refractive Index | 1.495 (n20/D) | [6] |
| Solubility | Soluble in organic solvents (e.g., benzene, ether); reacts violently with water. | [4] |
Table 1: Physical Properties of Bromoacetyl Chloride
Chemical and Spectroscopic Properties
The chemical reactivity of bromoacetyl chloride is characterized by the electrophilic nature of the carbonyl carbon and the susceptibility of the carbon-bromine bond to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations.
Spectroscopic Data
The structural features of bromoacetyl chloride can be confirmed through various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum shows a singlet corresponding to the two protons of the methylene group (Br-CH₂ -COCl).
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¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the methylene carbon (C H₂) and another for the carbonyl carbon (C =O).[1][7][8]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1780-1815 cm⁻¹.[1][9]
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Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and bromine atoms.[1][3]
Experimental Protocols
Synthesis of Bromoacetyl Chloride
Bromoacetyl chloride is most commonly synthesized by the reaction of bromoacetic acid with thionyl chloride.[4]
Reaction: BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ + HCl
Experimental Protocol:
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Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and products. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: In the round-bottom flask, place bromoacetic acid (1.0 eq). Slowly add thionyl chloride (1.2-1.5 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas should be observed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The crude bromoacetyl chloride can be purified by fractional distillation to yield the pure product.
Caption: Workflow for the synthesis of bromoacetyl chloride.
Measurement of Density
The density of a reactive liquid like bromoacetyl chloride can be determined using a pycnometer.
Experimental Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Filling the Pycnometer: In a fume hood, carefully fill the pycnometer with bromoacetyl chloride, ensuring there are no air bubbles.
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Mass of Filled Pycnometer: Weigh the pycnometer filled with bromoacetyl chloride.
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Calculation: Calculate the mass of the bromoacetyl chloride by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the bromoacetyl chloride by the known volume of the pycnometer.
Chemical Reactivity and Applications in Drug Development
Bromoacetyl chloride is a versatile reagent in organic synthesis, primarily due to its ability to react with a wide range of nucleophiles.[4][10][11][12] The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the α-bromo group allows for subsequent nucleophilic substitution reactions.
Nucleophilic Acyl Substitution
The carbonyl carbon of bromoacetyl chloride is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.[10][11] This reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction of bromoacetyl chloride with nucleophiles.
Applications in Drug Development
The reactivity of bromoacetyl chloride makes it a valuable building block in the synthesis of pharmaceutical compounds. It is used to introduce the bromoacetyl group, which can then be further functionalized. For example, it is a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[4][13] Its ability to react with amino and hydroxyl groups is particularly useful in modifying peptides and other biomolecules. Furthermore, the bromoacetyl group can act as a warhead in targeted covalent inhibitors, forming a stable covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.
Safety and Handling
Bromoacetyl chloride is a corrosive and toxic substance that should be handled with extreme care in a well-ventilated fume hood.[4] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound. It reacts violently with water and should be stored in a cool, dry place away from moisture and incompatible materials.[4]
References
- 1. Bromoacetyl chloride | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Bromoacetyl chloride [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. Bromoacetyl chloride, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bromoacetyl chloride(22118-09-8) 13C NMR spectrum [chemicalbook.com]
- 9. Bromoacetyl chloride(22118-09-8) IR Spectrum [chemicalbook.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chemistrystudent.com [chemistrystudent.com]
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- 13. nbinno.com [nbinno.com]
